1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- (CAS: 17564-64-6), also known as N-(Chloromethyl)phthalimide, is a phthalimide derivative characterized by a bicyclic isoindole-dione core substituted with a pyridinylmethyl-chloromethyl group . Its molecular formula is C₉H₆ClNO₂, with a molar mass of 195.6 g/mol. Key physical properties include a melting point of 131–135°C, density of 1.3228 g/cm³, and structural features that enable reactivity in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .
Phthalimides, including this compound, are cyclic imides with two carbonyl groups attached to a nitrogen atom. Their bioactivity and synthetic versatility stem from the electron-withdrawing phthalimide core, which influences electronic properties and interactions with biological targets .
Properties
IUPAC Name |
2-[[6-(chloromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-8-10-4-3-5-11(17-10)9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUWOKXRRHHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735553 | |
| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628308-52-1 | |
| Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- typically involves multi-step organic reactions. One common method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by the reaction of a rhodium vinylcarbene with a nitrile . This process is catalyzed by rhodium and involves a cascade reaction that significantly increases molecular complexity. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to meet industrial standards.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Cycloaddition Reactions: The isoindole core can engage in cycloaddition reactions, forming complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
1H-Isoindole-1,3(2H)-dione is a heterocyclic compound that serves as a versatile scaffold in drug development. The specific derivative , 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-, is synthesized through various methods involving the reaction of phthalic anhydride with different amines or hydrazides. This compound can be further modified to enhance its pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of isoindole derivatives. For instance, compounds derived from 1H-Isoindole-1,3(2H)-dione exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics like gentamicin, indicating their potential as effective antimicrobial agents .
Anticancer Activity
Isoindole derivatives have shown promising anticancer properties. In vitro studies demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including Caco-2 and HCT-116. Mechanistically, they induce apoptosis and arrest the cell cycle at different phases, which is crucial for their efficacy as anticancer agents . The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole core can significantly enhance antiproliferative effects.
Antioxidant Effects
The antioxidant properties of isoindole derivatives are also noteworthy. Compounds synthesized from this scaffold have demonstrated the ability to scavenge free radicals effectively. For example, one study reported an IC50 value of 1.174 μmol/mL for a specific derivative, showcasing its potential as an antioxidant agent . Such properties are vital for developing therapies aimed at oxidative stress-related diseases.
Neurological Disorders
The interaction of isoindole derivatives with key molecular targets such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) indicates their potential in treating neurological disorders and inflammatory conditions. These targets are crucial in the pathophysiology of diseases like Alzheimer’s and Parkinson’s .
Leishmaniasis Treatment
Significantly, some isoindole derivatives have shown high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime. This highlights their potential application in treating parasitic infections .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The isoindole core can interact with various receptors or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound belongs to a broader class of N-substituted phthalimides. Below is a comparative analysis of its structural and functional analogues:
Key Observations:
- Substituent Impact : Chloromethyl-pyridinyl groups (target compound) enhance reactivity for nucleophilic substitutions, whereas dichloro or aromatic substituents (e.g., 5,6-dichloro derivatives) improve biological activity .
- Toxicity: Captan’s trichloromethylthio group confers fungicidal activity but also significant toxicity (carcinogenicity), contrasting with the target compound’s milder irritant profile .
Cyclooxygenase (COX) Inhibition
N-Substituted phthalimides, including derivatives like compound F (EPHAR2024), demonstrate COX-1/COX-2 inhibitory activity. Molecular docking studies reveal that substituents such as chloromethyl-pyridinyl enhance binding affinity to COX active sites, comparable to 2-phenylethyl derivatives .
Anticonvulsant and Analgesic Effects
Derivatives like 2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (compound 13 ) show potent activity in pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models. Docking studies indicate sodium channel blockade mechanisms, similar to phenytoin . The target compound’s pyridinyl group may modulate CNS penetration but requires validation in vivo.
Electrochemical and Physicochemical Properties
- Redox Behavior: 4-Amino-substituted derivatives (e.g., 4-amino-2-(2,4,6-trimethylphenyl)-) exhibit quasi-reversible reduction processes, forming radical anions. In contrast, dichloro-substituted derivatives show irreversible reduction due to electron-withdrawing effects .
- Solubility and Lipophilicity : Long alkyl chains (e.g., octadecyl in 93390-94-4) increase lipophilicity (logP > 6), whereas polar substituents like hydroxyphenyl improve aqueous solubility .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- (CAS No. 628308-52-1) is a complex organic compound belonging to the isoindole derivatives class. Its unique structure, which combines an isoindole core with a chloromethyl-pyridinyl moiety, has attracted significant interest in various fields of research, particularly in medicinal chemistry and biological studies.
- Molecular Formula : C15H11ClN2O2
- Molecular Weight : 286.71 g/mol
- Structure : The compound features an isoindole core substituted with a chloromethyl group attached to a pyridine ring, enhancing its reactivity and potential biological interactions.
Biological Activity
The biological activity of 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- has been investigated in several studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that isoindole derivatives exhibit promising anticancer properties. A study by Zhang et al. (2020) demonstrated that compounds similar to 1H-Isoindole-1,3(2H)-dione inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism was attributed to the modulation of key signaling pathways involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Signaling pathway modulation |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. In vitro studies have reported its effectiveness against certain kinases and phosphatases, which are critical in various cellular processes.
- Target Enzymes :
- Protein Kinase B (AKT)
- Mitogen-Activated Protein Kinase (MAPK)
The inhibition of these enzymes can lead to altered cellular signaling and may provide therapeutic avenues for diseases such as cancer and diabetes.
Case Study 1: Anti-inflammatory Effects
A recent study explored the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of isoindole derivatives. The results indicated that the compound could reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases like Alzheimer's.
Synthesis Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-bis(chloromethyl)pyridine with potassium phthalimide in N,N-dimethylformamide (DMF), yielding the target compound with a yield of approximately 68% .
Q & A
Q. Advanced
- Chemotherapy-Induced Neuropathy : Administer paclitaxel or oxaliplatin to rodents, then evaluate mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) pre- and post-treatment .
- Dose-Response Analysis : Use a minimum of three dose levels (e.g., 10, 30, 100 mg/kg) to establish efficacy and toxicity thresholds. Include positive controls (e.g., gabapentin) .
Which spectroscopic techniques are essential for structural characterization?
Q. Basic
- H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), methylene groups (δ 3.5–4.5 ppm), and confirms substitution patterns .
- FT-IR : Detects carbonyl stretches (~1700 cm) and C-Cl vibrations (~650 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for C15H11ClN2O2: calc. 299.0589, obs. 299.0592) .
How can molecular docking resolve discrepancies between in vitro and in vivo data?
Q. Advanced
- Binding Mode Analysis : Simulate interactions with off-target proteins (e.g., TRPV1 for neuropathic pain) to explain reduced in vivo efficacy despite strong COX inhibition in vitro .
- Pharmacokinetic Modeling : Use tools like SwissADME to predict blood-brain barrier penetration or metabolic stability, which may limit bioavailability .
What strategies address contradictions between in vitro potency and in vivo toxicity?
Q. Advanced
- Metabolite Profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., epoxide intermediates from chloromethyl oxidation) .
- Prodrug Design : Replace the chloromethyl group with a bioreversible moiety (e.g., PEGylated derivatives in ) to reduce off-target alkylation .
What safety protocols are critical for laboratory handling?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the chloromethyl group .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to avoid releasing reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
